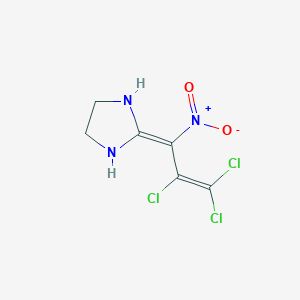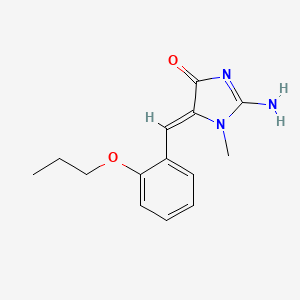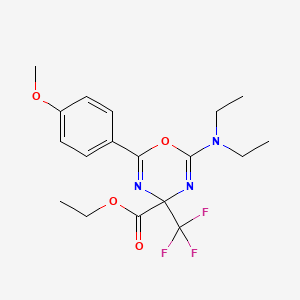![molecular formula C20H21N3O2S B11613984 (5E)-5-{[1-(butan-2-yl)-1H-indol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11613984.png)
(5E)-5-{[1-(butan-2-yl)-1H-indol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-{[1-(butan-2-yl)-1H-indol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that combines an indole moiety with a thioxodihydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[1-(butan-2-yl)-1H-indol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thioxodihydropyrimidine ring. Key steps include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Formation of the Thioxodihydropyrimidine Ring: This involves the reaction of thiourea with an appropriate β-dicarbonyl compound under basic conditions to form the thioxodihydropyrimidine core.
Coupling Reaction: The final step involves coupling the indole derivative with the thioxodihydropyrimidine core under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[1-(butan-2-yl)-1H-indol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the thioxodihydropyrimidine sulfur.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its indole moiety, which is known to interact with various biological targets.
Medicine
Medicinally, the compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system.
Mechanism of Action
The mechanism of action of (5E)-5-{[1-(butan-2-yl)-1H-indol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, while the thioxodihydropyrimidine core may interact with other molecular targets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simple β-dicarbonyl compound used in various organic syntheses.
Disilanes: Organosilicon compounds with unique electronic properties.
Uniqueness
What sets (5E)-5-{[1-(butan-2-yl)-1H-indol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione apart is its combination of an indole moiety with a thioxodihydropyrimidine core
Properties
Molecular Formula |
C20H21N3O2S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
(5E)-5-[(1-butan-2-ylindol-3-yl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H21N3O2S/c1-4-10-22-19(25)16(18(24)21-20(22)26)11-14-12-23(13(3)5-2)17-9-7-6-8-15(14)17/h4,6-9,11-13H,1,5,10H2,2-3H3,(H,21,24,26)/b16-11+ |
InChI Key |
JMTZEFVIHVQALI-LFIBNONCSA-N |
Isomeric SMILES |
CCC(C)N1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=S)N(C3=O)CC=C |
Canonical SMILES |
CCC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)N(C3=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11613914.png)

![(5E)-5-{[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B11613916.png)
![N-[(1E)-1-(furan-2-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11613917.png)
![2-{4-[(4-{4-Methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]phenyl}acetamide](/img/structure/B11613925.png)
![3-(3-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11613926.png)

![4-{[4-(4-ethoxyphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide](/img/structure/B11613933.png)
![2-{5-[(E)-(2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11613938.png)
![N,N-dibenzyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11613943.png)
![Ethyl 2-(4-methoxyphenyl)-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B11613961.png)

![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(furan-2-ylmethylidene)hydrazinyl]ethanol](/img/structure/B11613987.png)
